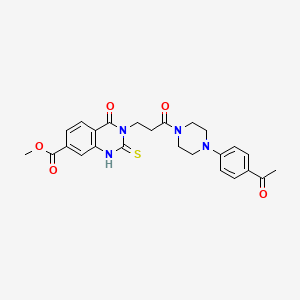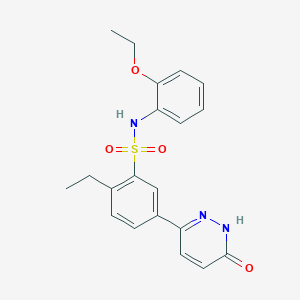
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially altering the compound’s biological activity .
Applications De Recherche Scientifique
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which are used as antipsychotic drugs, contain the piperazine moiety.
Uniqueness
Methyl 3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of the quinazoline and piperazine structures, along with the presence of the thioxo and ester functional groups. This unique structure may confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H26N4O5S |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
methyl 3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H26N4O5S/c1-16(30)17-3-6-19(7-4-17)27-11-13-28(14-12-27)22(31)9-10-29-23(32)20-8-5-18(24(33)34-2)15-21(20)26-25(29)35/h3-8,15H,9-14H2,1-2H3,(H,26,35) |
Clé InChI |
VOOZWTJZFNOTJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11277041.png)
![N-(4-ethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B11277044.png)

![2,2'-oxybis[N-(4-fluorophenyl)acetamide]](/img/structure/B11277056.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11277058.png)
![5,5,13-trimethyl-N-(3-methylbutyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11277062.png)
![6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11277069.png)
![6-cyclopropyl-N-(furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11277074.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11277088.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11277096.png)
![6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-chlorophenyl}pyridazin-3(2H)-one](/img/structure/B11277112.png)

![N-(3-chloro-4-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11277119.png)
![Ethyl 4-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B11277122.png)
